molecular formula C20H17BrFN3O2 B2667100 N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251574-13-6

N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B2667100
CAS No.: 1251574-13-6
M. Wt: 430.277
InChI Key: WIDBROOYISWBFZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4. The acetamide moiety is linked via an ether oxygen to the pyrimidine ring and is further substituted with a 4-bromo-2-methylphenyl group. The bromine and fluorine substituents likely enhance lipophilicity and electronic effects, which may influence binding affinity to biological targets .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3O2/c1-12-9-15(21)5-8-17(12)24-18(26)11-27-19-10-13(2)23-20(25-19)14-3-6-16(22)7-4-14/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDBROOYISWBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromo group to the phenyl ring.

    Coupling Reaction: Formation of the acetamide linkage.

    Substitution Reaction: Introduction of the fluorophenyl and pyrimidinyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the bromo or fluoro substituents.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several analogues, differing primarily in substituents on the phenyl ring and pyrimidine core. Key comparisons include:

Compound Name Substituents (Phenyl Ring) Pyrimidine Substituents Molecular Weight Key Properties/Findings References
Target Compound 4-bromo-2-methylphenyl 2-(4-fluorophenyl), 6-methyl Not Provided Hypothesized enhanced lipophilicity -
N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 4-bromo-2-fluorophenyl 2-(piperidin-1-yl), 6-methyl Not Provided Piperidine substitution may improve solubility
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-fluorophenyl 2-(4-methylpiperidin-1-yl), 6-methyl 358.41 Increased steric bulk from methylpiperidine
N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide 4-acetylphenyl 2-(4-fluorophenyl), 6-methyl 379.39 Acetyl group may enhance hydrogen bonding
2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide (LBJ-01) 4-fluorophenyl 3-cyanopyridine Not Provided Cyanopyridine scaffold shows IDO1 inhibition

Key Observations

Pyrimidine Modifications: Replacement of the 4-fluorophenyl group with piperidinyl (e.g., ) introduces tertiary amines, which may enhance solubility or alter receptor interactions.

Synthetic Routes

  • Similar compounds (e.g., LBJ series in ) are synthesized via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF). However, direct synthesis data for the target compound is unavailable in the provided evidence.

Crystallographic and Conformational Insights

  • Pyrimidine derivatives with fluorophenyl groups exhibit distinct dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes in ), influencing molecular packing and hydrogen bonding. The target compound’s bromine and methyl groups may induce steric effects, altering crystal lattice stability .

Piperidinyl-substituted variants () may target central nervous system receptors due to improved blood-brain barrier penetration.

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a brominated aromatic ring, a pyrimidine moiety, and an acetamide group. Its chemical formula is C17H18BrFN3OC_{17}H_{18}BrFN_3O.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

In a study focusing on pyrimidine derivatives, it was found that certain analogs exhibited significant COX-2 inhibition with IC50 values ranging from 19.45 μM to 42.1 μM, suggesting that similar mechanisms may be at play for our target compound .

2. Anticancer Potential

Research indicates that the compound may also possess anticancer properties, particularly through the modulation of signaling pathways involved in tumor growth and metastasis. The presence of the pyrimidine ring is often associated with enhanced anticancer activity due to its ability to interact with DNA and RNA synthesis pathways.

3. Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes linked to disease processes, including those involved in metabolic syndromes and cancer progression. The structure suggests that it may act as a competitive inhibitor for certain kinases or phosphatases.

The proposed mechanism of action for this compound involves binding to specific receptors or enzymes, leading to altered signaling cascades. For instance, its interaction with COX enzymes results in reduced prostaglandin synthesis, which is critical in mediating inflammation and pain .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the brominated phenyl ring and the pyrimidine moiety can significantly influence potency and selectivity towards specific targets.

Key Findings:

  • Bromination enhances lipophilicity, potentially improving membrane permeability.
  • Fluorination often increases metabolic stability and binding affinity to target proteins.

Case Studies

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